molecular formula C11H13Cl2N B8067490 3-(3,5-二氯苯基)哌啶

3-(3,5-二氯苯基)哌啶

货号 B8067490
分子量: 230.13 g/mol
InChI 键: ZNCNQBMPRDTUIM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3,5-Dichlorophenyl)piperidine is a useful research compound. Its molecular formula is C11H13Cl2N and its molecular weight is 230.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-Dichlorophenyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-Dichlorophenyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

  1. 合成和结构分析:与 3-(3,5-二氯苯基)哌啶密切相关的分子 3,5-二甲基-2,6-双(2,4-二氯苯基)哌啶-4-酮,使用改良的曼尼希缩合反应合成。其结构通过红外光谱、核磁共振和元素分析表征,表明取代基呈赤道取向的椅子构象 (Dineshkumar & Parthiban, 2022).

  2. 分子相互作用研究:另一相关化合物 N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-甲酰胺,研究了其与 CB1 大麻素受体的相互作用。构象分析确定了几个构象异构体,表明 N1 芳环部分在结合相互作用中起着重要作用 (Shim 等,2002).

  3. 药物开发和药理学研究:对类似于 3-(3,5-二氯苯基)哌啶的 4-(4-氯苯基)哌啶类似物的研究表明,这些化合物对神经递质转运蛋白表现出选择性抑制活性,表明它们在针对各种神经系统疾病的药物开发中具有潜力 (He 等,2005).

  4. 哌啶衍生物的探索:一项研究合成并评估了 (+/-)-1-酰基-3-(3,4-二氯苯基)-3-[2-(螺取代哌啶-1'-基)乙基]哌啶的 NK1 受体拮抗活性。其中一些化合物抑制了 P 物质诱导的收缩,证明了它们作为 NK1 受体拮抗剂的潜力 (Kubota 等,1998).

  5. 合成和表征:另一项研究合成并表征了 [1-(2,5-二氯苯磺酰基)-哌啶-4-基]-(2,4-二氟苯基)-甲酮肟。该化合物中的哌啶环采用椅子构象,并且该结构通过各种分子间相互作用得以稳定 (Karthik 等,2021).

属性

IUPAC Name

3-(3,5-dichlorophenyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2N/c12-10-4-9(5-11(13)6-10)8-2-1-3-14-7-8/h4-6,8,14H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCNQBMPRDTUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dichlorophenyl)piperidine

Synthesis routes and methods

Procedure details

Synthesized according to General procedure 35. To a solution of (R)-1-((S)-3-(3,5-dichlorophenyl)piperidin-1-yl)-2-methoxy-2-phenylethanone (98 mg, 0.26 mmol) in anhydrous THF (9 mL) under nitrogen at 0° C. was added Super-hydride (1.0 M in THF, 1.63 mL, 1.63 mmol) dropwise. The solution was stirred at 0° C. for 2 h, and then poured into 2M aqueous HCl (3 mL). The aqueous phase was washed twice with Et2O (2×3 ml), then basified by addition of NH4OH at 0° C. The product was extracted with DCM (3×3 ml), the organic phases were combined, dried over sodium sulfate, filtered, then concentrated under reduced pressure, providing 3-(3,5-dichlorophenyl)piperidine (59 mg, 67%) which was arbitrarily assigned the (S)-configuration, as a pale yellow oil. This material was used without further purification. 1H-NMR (400 MHz, CDCl3) δ 7.22 (s, 1H), 7.20 (t, J=1.8 Hz, 1H), 7.09 (d, J=1.8 Hz, 2H), 3.17-3.05 (m, 2H), 2.65-2.57 (m, 3H), 2.01-1.96 (m, 1H), 1.81-1.77 (m, 1H), 1.60-1.53 (m, 2H), 1.60-1.53 (m, 2H). LC/MS (10%-99% CH3CN (0.035% TFA)/H2O (0.05% TFA)), m/z: M+1 obs=230.3; tR=1.10 min.
Name
(R)-1-((S)-3-(3,5-dichlorophenyl)piperidin-1-yl)-2-methoxy-2-phenylethanone
Quantity
98 mg
Type
reactant
Reaction Step One
Quantity
1.63 mL
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,5-Dichlorophenyl)piperidine
Reactant of Route 2
3-(3,5-Dichlorophenyl)piperidine
Reactant of Route 3
3-(3,5-Dichlorophenyl)piperidine
Reactant of Route 4
3-(3,5-Dichlorophenyl)piperidine
Reactant of Route 5
Reactant of Route 5
3-(3,5-Dichlorophenyl)piperidine
Reactant of Route 6
3-(3,5-Dichlorophenyl)piperidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。